Erucic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-docos-13-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOLQHDNGRHBS-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63541-50-4 | |
| Record name | 13-Docosenoic acid, (13Z)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8026931 | |
| Record name | Erucic acid | |
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Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid | |
| Record name | 13-Docosenoic acid, (13Z)- | |
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| Record name | Erucic acid | |
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| Record name | Erucic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg | |
| Record name | ERUCIC ACID | |
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Solubility |
Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether | |
| Record name | ERUCIC ACID | |
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Density |
0.860 at 55 °C/4 °C | |
| Record name | ERUCIC ACID | |
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Vapor Pressure |
0.00000115 [mmHg] | |
| Record name | Erucic acid | |
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Color/Form |
Needles from alcohol | |
CAS No. |
112-86-7 | |
| Record name | Erucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Erucic acid | |
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| Record name | ERUCIC ACID | |
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| Record name | 13-Docosenoic acid, (13Z)- | |
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| Record name | Erucic acid | |
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| Record name | (Z)-docos-13-enoic acid | |
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| Record name | Erucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |
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Melting Point |
33.8 °C, 33.5 °C | |
| Record name | ERUCIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erucic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Erucic Acid
De Novo Fatty Acid Synthesis Precursors for Erucic Acid
The foundational building blocks for this compound originate from de novo fatty acid synthesis, a process that occurs within the plastids of plant cells. frontiersin.orgnih.gov This pathway generates the initial C18:1 fatty acid that will subsequently be elongated.
Acetyl-Coenzyme A (Acetyl-CoA) is the fundamental precursor for all fatty acid synthesis in plants. frontiersin.orgslideshare.net Derived primarily from sucrose (B13894) through glycolysis, Acetyl-CoA provides the two-carbon units that are sequentially added to build the fatty acid chain. frontiersin.org In the initial steps of de novo synthesis, acetyl-CoA is carboxylated to form malonyl-CoA. ocl-journal.orgpharmacy180.com This malonyl-CoA then serves as the two-carbon donor for the growing acyl chain, a process that repeats until a 16- or 18-carbon fatty acid is formed. lumenlearning.com For the specific synthesis of this compound, malonyl-CoA is also the direct donor of the two-carbon units required for the elongation of oleic acid (as oleoyl-CoA) in the cytoplasm. ocl-journal.orgnih.govnih.gov
Elongation of Oleic Acid to this compound
The synthesis of this compound occurs not through de novo synthesis but by the elongation of oleic acid (C18:1). wikipedia.org This process involves two successive cycles of carbon chain extension, first converting oleic acid to eicosenoic acid (C20:1) and then to this compound (C22:1). ocl-journal.org Each cycle adds a two-carbon unit derived from malonyl-CoA. ocl-journal.org This elongation pathway is catalyzed by a membrane-bound enzyme complex known as the fatty acid elongase (FAE) complex. frontiersin.orguni-goettingen.de
The elongation of the oleoyl-CoA carbon chain is a four-step cyclical process that occurs at the endoplasmic reticulum. frontiersin.orgnih.gov The core reactions are condensation, reduction, dehydration, and a second reduction. frontiersin.orgmdpi.com
| Step | Reaction | Enzyme | Description |
| 1 | Condensation | β-Ketoacyl-CoA Synthase (KCS) | Condenses an acyl-CoA (e.g., oleoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2. This is the rate-limiting step. ocl-journal.orgocl-journal.orgmdpi.com |
| 2 | Reduction | β-Ketoacyl-CoA Reductase (KCR) | Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA using NADPH as the reducing agent. frontiersin.orgnih.gov |
| 3 | Dehydration | β-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates the β-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA. frontiersin.orgnih.gov |
| 4 | Reduction | Trans-2,3-Enoyl-CoA Reductase (ECR) | Reduces the trans-2,3-enoyl-CoA to form an elongated acyl-CoA, which is two carbons longer than the starting substrate. frontiersin.orgnih.gov |
This table outlines the four core enzymatic reactions in the fatty acid elongation cycle responsible for synthesizing this compound.
The initial and rate-limiting step of condensation is catalyzed by β-ketoacyl-CoA synthase (KCS). ocl-journal.orgocl-journal.org The specific KCS enzyme primarily responsible for the synthesis of this compound in Brassicaceae species like rapeseed is encoded by the Fatty Acid Elongase 1 (FAE1) gene. ocl-journal.orgispgr.in This enzyme determines the substrate specificity of the elongase complex and is a key factor controlling the rate of this compound production. ocl-journal.orgnih.gov The FAE1 gene exhibits seed-specific expression. frontiersin.org Research has shown that the expression level and specific alleles of the FAE1 gene directly correlate with the this compound content in seed oil. frontiersin.orgocl-journal.orgbiorxiv.org Overexpression of the FAE1 gene in transgenic plants has been shown to increase the proportion of this compound, confirming its role as a critical determinant in the biosynthesis pathway. psu.edu
Following the initial condensation step by KCS, three other core enzymes act sequentially to complete the elongation cycle. These enzymes are generally considered to be non-specific and act on the products of the KCS reaction. nih.gov The complex includes:
β-Ketoacyl-CoA Reductase (KCR): Catalyzes the first reduction step. frontiersin.orgnih.gov
β-Hydroxyacyl-CoA Dehydratase (HCD): Performs the dehydration step. frontiersin.orgnih.gov
Trans-2,3-Enoyl-CoA Reductase (ECR): Catalyzes the final reduction to yield the elongated acyl-CoA. frontiersin.orgnih.gov
Together, these four enzymes form the elongase complex that systematically adds two-carbon units to the growing fatty acid chain. mdpi.com
While the de novo synthesis of the oleic acid precursor occurs in the plastids, the subsequent elongation to form this compound is spatially separate. frontiersin.orgnih.gov The entire fatty acid elongation (FAE) enzyme complex responsible for converting oleoyl-CoA to this compound is located on the membrane of the endoplasmic reticulum (ER) in the cytoplasm. frontiersin.orgnih.govocl-journal.orgutah.edu The oleoyl-CoA substrate is exported from the plastid to the ER, where the multi-enzyme elongase complex carries out the two successive elongation cycles to produce this compound. nih.govnih.gov
Enzymatic Steps in this compound Elongation
Integration of this compound into Triacylglycerols (TAGs)
This compound, a very-long-chain monounsaturated fatty acid, is predominantly stored in plant seeds in the form of triacylglycerols (TAGs). frontiersin.orgnih.gov These storage lipids are composed of a glycerol (B35011) backbone to which three fatty acyl chains are esterified. nih.gov The primary mechanism for assembling this compound into TAGs is the acyl-CoA-dependent Kennedy pathway, which takes place in the endoplasmic reticulum. frontiersin.orgnih.govnih.gov This pathway involves a sequence of three enzymatic acylation steps that attach fatty acids, including this compound, to a glycerol-3-phosphate molecule.
The Kennedy Pathway and this compound Assembly
The Kennedy pathway is the central route for the de novo synthesis of TAGs in oilseeds. ocl-journal.orgresearchgate.netresearchgate.net It begins with a glycerol-3-phosphate backbone and sequentially adds fatty acyl chains from the acyl-CoA pool. The key enzymes governing this process are Glycerol-3-Phosphate Acyltransferase (GPAT), Lysophosphatidic Acid Acyltransferase (LPAAT), and Diacylglycerol Acyltransferase (DGAT), each playing a distinct role in the assembly of the TAG molecule. nih.govocl-journal.org
Glycerol-3-Phosphate Acyltransferase (GPAT) catalyzes the initial and committed step in TAG biosynthesis. semanticscholar.orgwikipedia.org This enzyme facilitates the transfer of an acyl group from an acyl-CoA donor to the sn-1 position of glycerol-3-phosphate (G3P), resulting in the formation of lysophosphatidic acid (LPA). wikipedia.orgnih.gov
Plant cells contain multiple GPAT isoforms, which are localized in different cellular compartments, including the plastids, mitochondria, and the endoplasmic reticulum (ER). semanticscholar.org The ER-localized GPATs are primarily responsible for the synthesis of glycerolipids destined for TAG accumulation. semanticscholar.org Specifically, the GPAT9 isoform has been identified as a key player in this eukaryotic pathway, initiating the flow of acyl chains into storage lipids. semanticscholar.org While GPAT enzymes exhibit a range of substrate specificities, those involved in TAG synthesis can utilize a variety of long-chain acyl-CoAs. nih.govresearchgate.net The enzyme from chilling-resistant plants tends to select oleic acid over palmitic acid, while the enzyme from sensitive plants accepts both. uniprot.org
Lysophosphatidic Acid Acyltransferase (LPAAT) performs the second acylation in the Kennedy pathway, transferring a fatty acyl group to the sn-2 position of lysophosphatidic acid to form phosphatidic acid (PA). nih.govcore.ac.ukresearchgate.net This step is a critical control point that significantly influences the final fatty acid composition of the TAG molecule, particularly concerning this compound.
In many plant species, including high-erucic acid rapeseed (Brassica napus), the native LPAAT enzymes discriminate against very-long-chain fatty acids (VLCFAs) like erucoyl-CoA for acylation at the sn-2 position. frontiersin.orgagriculturejournals.cz This exclusion limits the total this compound content in the seed oil to a theoretical maximum of two-thirds of the total fatty acids (approximately 66%) and prevents the formation of trierucin (B53456) (a TAG with this compound at all three positions). frontiersin.orgnih.gov
In contrast, the LPAAT from meadowfoam (Limnanthes alba) efficiently incorporates this compound at the sn-2 position. core.ac.uk This unique substrate specificity has been exploited in genetic engineering efforts. The expression of the meadowfoam LPAAT gene in high-erucic-acid rapeseed resulted in the successful incorporation of this compound at the sn-2 position of TAGs and the production of trierucin, demonstrating the feasibility of overcoming the natural limitations of the rapeseed LPAAT. core.ac.uknih.gov
Table 1: Comparison of LPAAT Specificity for this compound (22:1) Acylation at the sn-2 Position
The terminal and committed step in TAG synthesis is catalyzed by Diacylglycerol Acyltransferase (DGAT), which esterifies a fatty acyl group from acyl-CoA to the sn-3 position of diacylglycerol (DAG). aocs.orgwikipedia.org This reaction is a primary determinant of the total flux of fatty acids into TAG storage. ocl-journal.org
Two major, evolutionarily unrelated families of DGAT enzymes, DGAT1 and DGAT2, are involved in TAG synthesis in oilseeds. wikipedia.orgnih.gov These enzymes and their various isoforms can exhibit different substrate specificities, which is crucial for the efficient incorporation of this compound. Research on Brassica napus has revealed significant differences among its DGAT isoforms. nih.govnih.gov
Studies comparing low- and high-erucic acid rapeseed cultivars found that the microsomal DGAT activity with erucoyl-CoA was 6- to 14-fold higher in the high-erucic acid variety. nih.govnih.gov Further investigation showed that this difference was largely attributable to the DGAT2 isoforms. While the four DGAT1 isoforms displayed broad and similar acyl-CoA specificities, the DGAT2 isoforms had much narrower and more varied preferences. nih.govnih.gov Two of the DGAT2 isoforms were highly active with erucoyl-CoA, whereas the other two were impaired in their ability to use this substrate. nih.gov This highlights that the presence and activity of specific DGAT isoforms with a high affinity for erucoyl-CoA are essential for achieving a high accumulation of this compound in seed oil. nih.govoup.com
Role of Phosphatidylcholine in this compound Accumulation
While the Kennedy pathway represents the direct route for TAG synthesis, metabolic flux through phosphatidylcholine (PC) also plays a significant role in shaping the final composition of TAGs. ocl-journal.orgocl-journal.org PC is a major component of cellular membranes and serves as a substrate for fatty acid modifications, such as desaturation. ocl-journal.org There is a dynamic exchange of acyl groups between the acyl-CoA pool and PC, a process sometimes referred to as "acyl editing". ocl-journal.org
Heterogeneous Distribution of this compound in Seed Tissues
The accumulation of this compound and its associated TAGs is not uniform throughout the seed embryo. nih.gov In oilseeds like Brassica napus, the embryo is differentiated into distinct tissues, including the outer cotyledons, inner cotyledons, and the embryonic axis. nih.gov
Lipid analysis of these dissected tissues reveals a heterogeneous spatial distribution. This compound-containing TAGs are found to be preferentially localized in the cotyledonary tissues, which are the primary storage organs. nih.gov In contrast, the embryonic axis tends to be enriched in TAGs containing more common C16 and C18 fatty acids. nih.gov
This uneven distribution is a direct consequence of the tissue-specific expression of the genes involved in this compound metabolism. The genes encoding the fatty acid elongase (FAE1), which is responsible for synthesizing this compound from oleic acid, are highly expressed in the cotyledons of high-erucic varieties. nih.gov Similarly, the expression patterns of key acyltransferases, including specific DGAT and phospholipid:diacylglycerol acyltransferase (PDAT) isoforms that incorporate this compound into TAGs, are also concentrated in these storage tissues. nih.govnih.govosti.gov This coordinated, localized gene expression ensures that the very-long-chain fatty acids are synthesized and sequestered efficiently into storage oils within the cotyledons, away from the metabolically active embryonic axis.
Table 2: Example of Fatty Acid Composition in Dissected Seed Tissues of High-Erucic Acid Brassica napus
Note: Values are approximate based on published research and serve for illustrative purposes. nih.govfrontiersin.org
This compound Catabolism and Oxidation
This compound, a very-long-chain monounsaturated fatty acid (VLCFA), undergoes catabolism primarily through β-oxidation, a process that occurs in two key cellular organelles: mitochondria and peroxisomes. Due to its considerable chain length (22 carbons), the initial and primary site for its breakdown is the peroxisome. wikipedia.orgfoodstandards.gov.au Peroxisomes are specialized for shortening VLCFAs, which are then further oxidized in the mitochondria. While heart muscle is particularly poor at oxidizing this compound, the liver possesses a more robust capacity, largely due to its adaptable peroxisomal system. foodstandards.gov.au
Mitochondrial β-Oxidation of this compound
The β-oxidation pathway in mitochondria is the primary mechanism for breaking down most fatty acids to produce energy in the form of ATP. wikipedia.org However, this compound is a poor substrate for this system. foodstandards.gov.au The process is significantly limited by the slow rate at which this compound is activated to its coenzyme A derivative, erucyl-CoA. nih.gov Studies comparing the oxidation of this compound to that of oleic acid (a C18:1 fatty acid) in isolated rat heart mitochondria revealed that this compound is converted to CO2 and acid-soluble compounds at a much slower pace. nih.gov
Peroxisomal β-Oxidation of this compound
Peroxisomes are the main site for the catabolism of VLCFAs like this compound. wikipedia.orgresearchgate.net The peroxisomal β-oxidation pathway differs from the mitochondrial system in several key aspects. The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX1), which donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). scirp.org This is a significant distinction from the mitochondrial pathway where the first dehydrogenase transfers electrons to the electron transport chain to generate ATP. scirp.org
Consequently, peroxisomal β-oxidation is not directly coupled to ATP synthesis and is primarily a chain-shortening process. wikipedia.orgscirp.org this compound undergoes several cycles of β-oxidation within the peroxisome until it is shortened to a medium-chain fatty acid, such as octanoyl-CoA. wikipedia.org These shortened acyl-CoA molecules can then be transported to the mitochondria for complete oxidation to CO₂ and water. wikipedia.org
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
|---|---|---|
| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids (e.g., this compound), branched fatty acids |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase (ACOX1) |
| Byproduct of First Step | FADH₂ (enters electron transport chain) | Hydrogen Peroxide (H₂O₂) |
| Energy Coupling | Directly coupled to ATP synthesis | Not directly coupled to ATP synthesis; thermogenic |
| End Product | Complete oxidation to Acetyl-CoA | Chain-shortened Acyl-CoA and Acetyl-CoA |
The presence of high levels of this compound induces a significant adaptive response in the liver, characterized by the proliferation of peroxisomes and the upregulation of the peroxisomal β-oxidation system. foodstandards.gov.aunih.gov This induction is believed to be a receptor-mediated process. nih.gov this compound may act as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor that regulates the expression of genes involved in fatty acid metabolism. nih.govnih.gov Activation of PPARα leads to increased transcription of genes encoding peroxisomal β-oxidation enzymes, such as ACOX1. nih.gov This enhanced enzymatic capacity allows the liver to more efficiently catabolize this compound, leading to a gradual decline in its accumulation with continued exposure. foodstandards.gov.au
A critical aspect of this compound metabolism is the intricate cross-talk between peroxisomal and mitochondrial oxidation pathways. researchgate.netnih.gov The peroxisomal β-oxidation of this compound actively suppresses mitochondrial fatty acid oxidation. researchgate.netnih.govnih.gov This inhibition is mediated by the metabolite malonyl-CoA. researchgate.netresearchgate.net
The mechanism involves several steps:
The peroxisomal breakdown of this compound results in the production of acetyl-CoA, which is then hydrolyzed to free acetate (B1210297) and exported to the cytosol. researchgate.netnih.gov
Cytosolic acetate is converted to cytosolic acetyl-CoA. nih.govnih.gov
The metabolism of this compound in peroxisomes also increases the cytosolic NADH/NAD+ ratio. nih.govnih.gov
This elevated ratio, along with other signals, activates the enzyme acetyl-CoA carboxylase (ACC). nih.gov
ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. nih.gov
Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. researchgate.netresearchgate.net
Conversion of this compound to Nervonic Acid
This compound serves as a direct precursor in the biosynthesis of nervonic acid (C24:1 n-9), a very-long-chain monounsaturated fatty acid that is a vital component of sphingolipids in the myelin sheath of nerves. mdpi.comjst.go.jp This conversion is an elongation process that occurs in the endoplasmic reticulum. nih.gov
The pathway involves a fatty acid elongase (FAE) enzyme complex, which adds a two-carbon unit to the this compound chain. nih.gov this compound (C22:1), in the form of erucyl-CoA, is elongated by one cycle of the FAE system, utilizing malonyl-CoA as the two-carbon donor, to produce nervonic acid (C24:1). mdpi.comnih.gov This pathway is crucial for maintaining the structural integrity of nerve cell membranes. mdpi.com
| Substrate | Product | Key Process | Enzyme Complex |
|---|---|---|---|
| Oleic acid (C18:1) | This compound (C22:1) | Chain Elongation (2 cycles) | Fatty Acid Elongase (FAE) |
| This compound (C22:1) | Nervonic acid (C24:1) | Chain Elongation (1 cycle) | Fatty Acid Elongase (FAE) |
Genetic and Metabolic Engineering of Erucic Acid Content in Oilseed Crops
Strategies for Modulating Erucic Acid Content
The manipulation of this compound levels in oilseed crops is a significant focus of agricultural biotechnology, driven by two distinct goals: increasing the concentration for industrial applications and decreasing it to ensure food safety. Genetic and metabolic engineering techniques have provided powerful tools to achieve these objectives by targeting key enzymes in the fatty acid biosynthesis pathway.
Enhancing this compound Content for Industrial Applications
High this compound rapeseed (HEAR) oil is a valuable renewable resource for the oleochemical industry, used in the production of lubricants, slip agents, and polymers. nih.gov However, the this compound content in conventional HEAR cultivars is typically around 50%, which is suboptimal for many industrial processes. nih.gov Consequently, significant research has been directed towards genetically engineering oilseed crops to produce higher levels of this very-long-chain monounsaturated fatty acid.
The biosynthesis of this compound from its precursor, oleic acid, involves a fatty acid elongation (FAE) complex. The first and rate-limiting step in this elongation process is catalyzed by the enzyme β-ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene. nih.govispgr.in Overexpression of the FAE1 gene has proven to be an effective strategy for increasing this compound content in various oilseed crops. frontiersin.org
By introducing additional copies of the FAE1 gene, often from species known for high this compound production like Crambe abyssinica or Tropaeolum majus, researchers have successfully boosted the this compound levels in transgenic plants. nih.govfrontiersin.org For instance, transferring the FAE1 gene from C. abyssinica into a zero-erucic acid Arabidopsis thaliana mutant resulted in an increase in this compound content from 0 to 12.8%. nih.gov Similarly, when the same gene was transferred to Brassica carinata, the this compound content rose from 35.5% to 51.9%. nih.gov In another study involving Brassica juncea, overexpression of its native FAE1 gene led to a 36% increase in this compound, reaching up to 49% in the seed oil of transgenic plants. nih.gov
| Transgenic Plant | Source of FAE1 Gene | Original this compound Content (%) | Transgenic this compound Content (%) | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Crambe abyssinica | 0 | 12.8 | nih.gov |
| Brassica carinata | Crambe abyssinica | 35.5 | 51.9 | nih.gov |
| Brassica juncea | Brassica juncea | 36 | 49 | nih.gov |
After synthesis, this compound is incorporated into triacylglycerols (TAGs), the primary storage form of fats in seeds. This process, known as the Kennedy pathway, involves several acyltransferase enzymes. nih.gov A key limitation in many Brassica species is the inability of the native lysophosphatidic acid acyltransferase (LPAAT) to efficiently insert very-long-chain fatty acids like this compound into the sn-2 position of the glycerol (B35011) backbone. core.ac.ukocl-journal.org This exclusion limits the total possible this compound content to a theoretical maximum of 66.7 mole percent. ocl-journal.org
To overcome this bottleneck, researchers have expressed LPAAT enzymes from other plant species, such as meadowfoam (Limnanthes douglasii), which naturally incorporate this compound at the sn-2 position. core.ac.uknih.gov Expressing the meadowfoam LPAAT gene in high-erucic-acid rapeseed successfully mediated the insertion of this compound at the sn-2 position of TAGs, which was absent in control plants. core.ac.uknih.gov While this modification alone did not always significantly increase the total this compound content, it is considered a crucial step toward achieving higher concentrations by altering the stereochemical composition of the seed oil. core.ac.uknih.gov
The precursor for this compound synthesis is oleic acid (C18:1). nih.gov Oleic acid is also the substrate for the enzyme Fatty Acid Desaturase 2 (FAD2), which converts it into polyunsaturated fatty acids like linoleic acid (C18:2). nih.govfrontiersin.org This creates a direct competition for the oleic acid pool. By suppressing the activity of the FAD2 gene, more oleic acid can be channeled into the elongation pathway, thereby increasing the potential for this compound synthesis. frontiersin.orgnih.gov
The most significant increases in this compound content have been achieved by combining multiple genetic engineering strategies. frontiersin.org This "gene stacking" approach simultaneously addresses several limiting factors in the biosynthetic pathway. A powerful combination involves the overexpression of FAE1, the expression of a suitable LPAAT (like the one from Limnanthes douglasii), and the suppression of FAD2. nih.govfrontiersin.org
| Crop | Genetic Modifications | Resulting this compound Content (%) | Reference |
|---|---|---|---|
| HEAR Winter Rapeseed | Overexpression of FAE1 + Expression of Ld-LPAAT | 63 | nih.gov |
| HEAR Winter Rapeseed | (FAE1 + Ld-LPAAT) x Low Polyunsaturated Line | 72 | nih.gov |
| Crambe abyssinica | Overexpression of BnFAE1 + Expression of LdLPAAT + Suppression of CaFAD2 | 73-76.9 | frontiersin.org |
Reducing this compound Content for Food Safety (Canola Development)
While high levels of this compound are desirable for industrial applications, they are considered anti-nutritional for human consumption. nih.gov This led to a concerted effort, particularly in Canada, to develop rapeseed varieties with very low this compound content, creating what is now known as canola oil.
The development of canola is a landmark achievement in traditional plant breeding, later understood at a molecular genetic level. In the early 1960s, Canadian plant breeders Dr. Baldur R. Stefansson and Dr. Keith Downey began to screen rapeseed germplasm for natural variants with low this compound levels. canolainfo.orgcanolacouncil.org This effort was spurred by nutritional questions raised in the 1950s about the high this compound content in traditional rapeseed oil. canolacouncil.orgnortherncanola.com
Their work led to the release of the first low-erucic acid rapeseed (Brassica napus) variety, 'Tower', in 1974. canolainfo.orgnortherncanola.com This was a "double-low" variety, meaning it was low in both this compound and glucosinolates (another anti-nutritional compound). northerncanola.com The term "Canola," a contraction of "Canadian oil, low acid," was trademarked in 1978 to distinguish these new, edible varieties from industrial rapeseed. canolainfo.orgtheguardian.com To meet the international definition of canola, the oil must contain less than 2% this compound. canolainfo.org
Subsequent genetic research revealed that the low this compound trait is controlled by mutations in the FAE1 genes. frontiersin.orgsaskcanola.com In Brassica napus, which is an allotetraploid, there are two key functional copies of the FAE1 gene. frontiersin.orgnih.gov The zero this compound phenotype in canola is the result of loss-of-function mutations in these genes, which block the elongation of oleic acid to this compound. frontiersin.orgsaskcanola.com Modern genetic engineering techniques, such as CRISPR/Cas9, have been used to create targeted mutations in the BnaFAE1 genes, reducing the this compound content to nearly zero, further refining the canola quality trait. frontiersin.org
Targeted Mutations in FAE1 Gene
The genetic control of this compound content in oilseed crops is primarily governed by the Fatty Acid Elongase 1 (FAE1) gene. nih.gov This gene encodes the enzyme β-ketoacyl-CoA synthase (KCS), which is a critical rate-limiting enzyme in the fatty acid elongation pathway responsible for converting oleic acid (C18:1) into very-long-chain fatty acids like this compound (C22:1). nih.govplantbreedbio.org Targeted mutations in the FAE1 gene have proven to be a highly effective strategy for modifying the this compound content in various Brassica species.
In Brassica juncea, for instance, both up-regulation and down-regulation of the BjFAE1 gene have demonstrated a direct and significant impact on the this compound percentage in the seed oil. nih.gov Over-expression of the FAE1 gene in transgenic B. juncea resulted in a notable increase in this compound content, with levels rising from a baseline of 36% in non-transgenic plants to as high as 49%, representing a 36% increase. nih.gov Conversely, the down-regulation of the same gene, achieved through antisense technology, led to a drastic reduction in this compound levels, with an 86% decrease to as low as 5% in the seed oil of transgenic plants. nih.gov These findings underscore the pivotal role of the FAE1 gene in controlling the flux of fatty acids into the elongation pathway that leads to this compound synthesis.
Studies in Brassica napus further elucidate the genetic architecture of this compound control, where two key gene loci, E1 and E2, located on the A and C genomes respectively, have an additive effect on the final this compound concentration. plantbreedbio.orguni-goettingen.de These loci correspond to the FAE1 genes. researchgate.net The development of 'Canola' quality rapeseed, which is characterized by low this compound, was achieved through mutagenesis targeting these fae-1 genes. researchgate.net The inheritance of this compound is determined by the embryo's genotype and is also influenced by cytoplasmic factors. nih.govresearchgate.net In diploid Brassica species, this compound content is typically controlled by a single gene, whereas in amphidiploid species like B. napus, it is governed by two genes. researchgate.net
CRISPR/Cas9 Applications in this compound Modulation
The advent of CRISPR/Cas9 genome editing technology has revolutionized the ability to precisely modify the this compound content in oilseed crops. This powerful tool allows for targeted mutagenesis of specific genes, offering a more efficient and direct approach compared to traditional breeding methods. nih.govbohrium.com In Brassica napus, which possesses two functional homologous copies of the FAE1 gene on chromosomes A08 and C03, CRISPR/Cas9 has been successfully employed to create targeted mutations to reduce this compound levels. frontiersin.orgnih.gov
Research has shown that targeting these BnaFAE1 genes can lead to a significant and predictable reduction in this compound. nih.gov In one study, CRISPR/Cas9 was used to edit the BnaFAE1 genes in three different B. napus germplasms that originally had high this compound (>30%) and high oil content (>50%). frontiersin.orgnih.gov The results demonstrated a clear dose-dependent effect of the mutations. A mutation in a single homologous copy of the gene (BnaC03.FAE1) resulted in a significant decrease in this compound content by more than 10 percentage points. nih.govresearchgate.net However, creating a double mutation in both homologous copies (BnaA08.FAE1 and BnaC03.FAE1) led to a near-complete elimination of this compound, with levels dropping to almost zero. nih.govresearchgate.net
Role of Modifier Genes in this compound Control
One of the key limitations in achieving very high levels of this compound through traditional breeding is the exclusion of this fatty acid from the sn-2 position of the triacylglycerol backbone. plantbreedbio.orguni-goettingen.de This typically caps the theoretical maximum this compound content at around 66%. frontiersin.org To overcome this, researchers have targeted modifier genes involved in triacylglycerol synthesis. The gene encoding lysophosphatidic acid acyltransferase (LPAAT) is one such target. The Ld-LPAAT gene from Limnanthes douglasii, which shows a preference for erucoyl-CoA at the sn-2 position, has been cloned and expressed in rapeseed. plantbreedbio.orguni-goettingen.de
Furthermore, the availability of the oleic acid precursor is another factor that can be modulated. The FAD2 gene, which encodes fatty acid desaturase 2, is responsible for converting oleic acid into linoleic acid. nih.gov By inhibiting the expression of the FAD2 gene, more oleic acid is available for the elongation pathway leading to this compound. frontiersin.org A multi-gene engineering approach in Crambe abyssinica, involving the overexpression of BnFAE and LdLPAAT along with the inhibition of CaFAD2 gene expression through RNAi, successfully increased the this compound content to 73%, with some individual seeds reaching as high as 76.9%. frontiersin.org This demonstrates that a comprehensive strategy targeting both the primary synthesis gene (FAE1) and key modifier genes can effectively push the boundaries of this compound accumulation in oilseed crops.
Impact of Genetic Modifications on Fatty Acid Profiles
For example, in Brassica napus lines where both copies of the BnaFAE1 gene were mutated using CRISPR/Cas9, the this compound content was nearly eliminated. nih.gov This was accompanied by a significant rise in oleic acid content, which increased from a baseline of approximately 20% in the wild-type to between 70% and 80% in the edited lines. mdpi.com In addition to the increase in oleic acid, a slight decrease in the content of polyunsaturated fatty acids was also observed in these mutants. mdpi.com
Conversely, genetic strategies aimed at increasing this compound also impact the fatty acid composition. Crossing high this compound rapeseed (HEAR) with high oleic acid rapeseed (HOAR) has been explored as a means to potentially boost this compound levels by increasing the available pool of its oleic acid precursor. gcirc.org While this approach did not lead to a significant increase in the final this compound content, it did result in recombinant genotypes with a very high total monounsaturated fatty acid (MUFA) content, reaching up to 87%. gcirc.org This was coupled with a desirable decrease in both polyunsaturated fatty acids (to less than 8%) and saturated fatty acids (to less than 3.5%). gcirc.org Interestingly, these high erucic, high oleic lines showed an increased content of eicosenoic acid (C20:1), a direct intermediate in the elongation of oleic acid to this compound. gcirc.org
The table below illustrates the changes in fatty acid composition in Brassica napus following CRISPR/Cas9-mediated knockout of BnFAE1 genes.
| Fatty Acid | Wild Type (CY2) | Mutant Lines |
| Oleic Acid | ~20% | 70-80% |
| This compound | ~40% | Greatly reduced |
| Polyunsaturated Fatty Acids | Not specified | Slightly decreased |
Data sourced from a study on CRISPR/Cas9-mediated gene editing of BnFAD2 and BnFAE1 in Brassica napus. mdpi.com
Breeding Programs and Genetic Diversity for this compound Traits
Breeding programs for oilseed crops have long focused on manipulating this compound content to meet the demands of different markets. This has led to the development of two distinct types of rapeseed: low-erucic acid rapeseed (LEAR), also known as Canola, for edible oil production, and high-erucic acid rapeseed (HEAR) for industrial applications. gcirc.orgresearchgate.net Conventional breeding techniques, including selection and hybridization, have been instrumental in achieving these goals. However, the genetic diversity within a single species can be limited.
A notable example is the development of B. carinata with super-high this compound content. By first creating a B. carinata mutant with reduced fad2B activity, which led to this compound levels over 50%, researchers then introduced the FAE allele from B. rapa spp. yellow sarson, a species known for high this compound levels. nih.gov This interspecific cross resulted in disomic alien chromosome addition lines of B. carinata containing two extra chromosomes from B. rapa that carry the BrFAE gene, ultimately boosting the this compound content to as high as 57.9%. nih.gov
The selection of genotypes with stable performance across different environments is also a critical aspect of breeding programs. Multi-trait stability index (MTSI) analysis has been used to identify B. carinata genotypes that consistently produce high levels of this compound along with other desirable agronomic traits. mdpi.com Through such methods, genotypes with an average this compound content of 45.7%, high seed yield, and high oil content have been identified, providing valuable genetic material for further breeding efforts. mdpi.com
Environmental Factors Influencing this compound Production in Plants
While the genetic makeup of an oilseed crop is the primary determinant of its potential to produce this compound, environmental factors can significantly influence the final concentration of this fatty acid in the seeds. researchgate.net Temperature, in particular, has been identified as a key environmental variable that can modulate fatty acid biosynthesis. mdpi.com
Studies on Brassica napus have shown that nighttime temperature during seed development plays a crucial role in determining the final fatty acid profile. mdpi.com In experiments comparing the effects of different nighttime temperatures, it was observed that low nighttime temperatures (LNT) led to a significant increase in this compound content. mdpi.com For example, in a temperature-sensitive line, as the nighttime temperature decreased, the this compound content increased from 8.02% to 15.21%. mdpi.com Conversely, the content of oleic acid, the precursor for this compound, was found to decrease under low nighttime temperature conditions. mdpi.com
The molecular basis for this temperature-dependent regulation involves changes in the expression levels of key genes in the fatty acid biosynthesis pathway. RNA-sequencing analysis has revealed that under low nighttime temperatures, the expression of several genes, including KCS (the FAE1 gene), is upregulated. mdpi.com This suggests that the plant's response to cooler temperatures involves enhancing the activity of the fatty acid elongation pathway, leading to a higher accumulation of this compound. The sensitivity to temperature can also vary between different genotypes, indicating a genetic component to this environmental response. mdpi.com In addition to temperature, other environmental factors can also play a role, and the interaction between genotype and environment is a critical consideration in breeding for specific this compound profiles. mdpi.com
Physiological and Health Implications of Erucic Acid Metabolism
Cardiovascular System Effects
The heart is a primary target for the toxic effects of high levels of erucic acid. food.gov.uk This is demonstrated in several animal species, including rats, monkeys, gerbils, and pigs, following both short and long-term exposure. food.gov.ukoup.com
Myocardial Lipidosis: Mechanisms and Reversibility
One of the most documented effects of high this compound intake is myocardial lipidosis, a condition characterized by the abnormal accumulation of lipids, specifically triacylglycerols, within the heart muscle cells. food.gov.ukoup.comfoodstandards.gov.au This condition is believed to arise from an imbalance between the uptake and the metabolic breakdown of this compound by the heart. oup.com
The accumulation of fat is a transient and reversible phenomenon. nih.govgerli.com Studies have shown that the lipidosis can regress even with continued consumption of this compound or upon its removal from the diet. foodstandards.gov.aunih.gov
This compound has been shown to impair the function of mitochondria, the powerhouses of the cell, and consequently reduce the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. foodstandards.gov.aumdpi.com This impairment is a key factor in the development of myocardial lipidosis and the reduced contractile force of the heart muscle. foodstandards.gov.aumdpi.com The mechanism involves this compound being poorly oxidized by the mitochondrial β-oxidation system and also inhibiting the oxidation of other fatty acids. food.gov.ukfoodstandards.gov.au Studies on isolated rat heart mitochondria have demonstrated that diets containing this compound lead to a decreased ability to oxidize various substrates. nih.gov In chicks, cardiac mitochondria isolated from those fed diets containing high or low this compound rapeseed oils showed significantly reduced ADP/O ratios and rates of ATP synthesis. nih.gov
The impaired mitochondrial oxidation of this compound leads to its accumulation and subsequent esterification into triacylglycerols within the cardiac tissue. food.gov.ukmdpi.comnih.gov This results in the appearance of neutral lipid droplets in the myocardium. food.gov.uk Animal studies have shown that high doses of this compound are associated with a significant increase in cardiac triacylglycerol levels. food.gov.uk For instance, rats fed a diet high in this compound for a short period showed a fourfold increase in heart triglyceride content. nih.gov This accumulation of triacylglycerols is a hallmark of myocardial lipidosis. food.gov.uknih.gov
Myocardial Lesions and Necrosis in Animal Models
In addition to lipidosis, prolonged consumption of high levels of this compound has been associated with the development of myocardial lesions, including necrosis (cell death) and fibrosis (scarring), particularly in male rats. foodstandards.gov.aunih.govresearchgate.net These lesions are distinct from the initial lipid accumulation. oup.com While lipidosis is generally reversible, the long-term presence of high levels of this compound can lead to focal myocardial degeneration and loss of myocytes. nih.gov Studies in Sprague-Dawley rats fed diets with varying concentrations of this compound demonstrated that higher concentrations led to more persistent lipid globules and the manifestation of distinct myocardial necrosis and fibrosis foci in male rats. oup.com
| Animal Model | This compound Effect | Reference |
|---|---|---|
| Rats (Sprague-Dawley, male) | Myocardial necrosis and fibrosis | oup.comnih.govresearchgate.net |
| Rats (Hanover Wistar) | Myocardial lipidosis and necrosis | ucl.ac.uk |
| Rabbits | Myocardial necrosis or myocarditis | oup.com |
| Pigs | Myocardial lipidosis | food.gov.ukfoodstandards.gov.au |
| Monkeys | Myocardial lipidosis | food.gov.ukoup.com |
| Gerbils | Cardiac lipidosis | food.gov.ukoup.com |
| Chickens and Ducks | Anemia, hydropericardium, hepatic fibrosis, and ascites | oup.com |
| Guinea Pigs | Hemolytic anemia and hydropericardium | oup.com |
Congestive Heart Failure Association with Circulating this compound
While direct evidence of this compound-induced myocardial lipidosis in humans is lacking, some epidemiological studies have suggested a potential link between circulating levels of this compound and the risk of congestive heart failure. food.gov.uknih.gov A prospective study involving two independent cohorts found that higher plasma phospholipid levels of this compound (22:1) and its elongation product, nervonic acid (24:1), were associated with a greater incidence of congestive heart failure. food.gov.ukresearchgate.netahajournals.org
Human Epidemiological Studies on this compound and Cardiac Health
Human epidemiological studies on the direct impact of dietary this compound on heart health have yielded mixed and inconclusive results. oup.com While some studies suggest a potential for harm, others have not found a clear association between the consumption of oils containing this compound, like mustard oil, and heart disease. oup.comfoodstandards.gov.aubionity.com
A study of two large US cohorts, the Cardiovascular Health Study and the Atherosclerosis Risk in Communities Study, found that higher circulating levels of this compound were positively associated with a higher incidence of congestive heart failure. food.gov.ukresearchgate.netahajournals.org The hazard ratios for the highest versus lowest quintiles of this compound were 1.34 and 1.57 in the two cohorts, respectively. researchgate.netahajournals.org
However, other studies have not supported these findings. nih.gov It is important to note that the available evidence from human studies does not definitively establish a causal link between dietary this compound and myocardial lesions of the type seen in rats or significant myocardial lipidosis. foodstandards.gov.au
| Study/Cohort | Finding | Reference |
|---|---|---|
| Cardiovascular Health Study (CHS) & Atherosclerosis Risk in Communities (ARIC) Study | Higher circulating levels of this compound (22:1) and nervonic acid (24:1) were associated with a higher incidence of congestive heart failure. | food.gov.ukresearchgate.netahajournals.org |
| General Epidemiological Studies | Do not indicate a clear association between dietary this compound and the occurrence of heart disease. | oup.comfoodstandards.gov.au |
| Studies in regions with traditional mustard oil use | Suggest a possible protective effect against cardiovascular diseases, though confounding factors may be present. | bionity.com |
Hepatic Metabolism and Steatosis
The liver is a primary site for the metabolism of fatty acids, including this compound. However, the metabolic pathway for this compound in the liver differs from that of shorter-chain fatty acids, which has significant implications for liver health.
This compound, a very long-chain fatty acid (VLCFA), is predominantly metabolized in the liver through peroxisomal β-oxidation. foodstandards.gov.au Unlike shorter-chain fatty acids that are primarily oxidized in the mitochondria, this compound is a poor substrate for the mitochondrial β-oxidation system. foodstandards.gov.au The presence of this compound in the liver induces the peroxisomal β-oxidation system. foodstandards.gov.au This metabolic process in the peroxisomes breaks down this compound, leading to the production of free acetate (B1210297). oup.comresearchgate.netnih.gov This acetate is then converted into cytosolic acetyl-coenzyme A. oup.comresearchgate.netnih.gov Studies in rats have shown that the induction of peroxisomal β-oxidation leads to a gradual decline in the accumulation of this compound in the liver. foodstandards.gov.au
A significant consequence of the peroxisomal metabolism of this compound is its inhibitory effect on mitochondrial fatty acid oxidation. foodstandards.gov.auresearchgate.netnih.gov The peroxisomal β-oxidation of this compound stimulates the formation of malonyl-CoA in the liver. researchgate.netnih.govresearchgate.net Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. mdpi.com This suppression of mitochondrial fatty acid oxidation is a key factor in the development of hepatic steatosis (fatty liver) observed with high this compound intake. researchgate.netnih.govnih.gov Chronic feeding of high-erucic-acid rapeseed oil to rats has been shown to diminish mitochondrial fatty acid oxidation, leading to hepatic steatosis and insulin (B600854) resistance. researchgate.netnih.gov This crosstalk between peroxisomal and mitochondrial fatty acid oxidation highlights a complex regulatory network in hepatic lipid metabolism. researchgate.netnih.gov
Table 1: Key Research Findings on this compound's Hepatic Metabolism
| Finding | Organism/Model | Implication | Reference(s) |
| This compound is primarily metabolized by peroxisomal β-oxidation in the liver. | Rat | Different metabolic pathway than shorter-chain fatty acids. | foodstandards.gov.au |
| Peroxisomal oxidation of this compound produces free acetate. | Rat | Precursor for cytosolic acetyl-CoA synthesis. | oup.comresearchgate.netnih.gov |
| This compound metabolism in peroxisomes suppresses mitochondrial fatty acid oxidation. | Rat | Contributes to hepatic lipid accumulation. | foodstandards.gov.auresearchgate.netnih.gov |
| Suppression of mitochondrial oxidation is mediated by increased malonyl-CoA. | Rat | Key mechanism for this compound-induced hepatic steatosis. | researchgate.netnih.govresearchgate.net |
| Chronic high-erucic-acid diet leads to hepatic steatosis and insulin resistance. | Rat | Highlights the long-term health implications of this compound intake. | researchgate.netnih.gov |
Neurological and Neurodegenerative Implications
While high levels of this compound have been associated with adverse effects in the liver, emerging research points to its potential benefits in the nervous system, particularly in the context of myelin health and neurodegenerative diseases.
This compound serves as a direct precursor for the synthesis of nervonic acid, a monounsaturated omega-9 very long-chain fatty acid. researchgate.netatamanchemicals.comimrpress.com Nervonic acid is a crucial component of sphingolipids, particularly sphingomyelin, which is a major constituent of the myelin sheath that insulates nerve fibers. atamanchemicals.com The myelin sheath is essential for the rapid and efficient transmission of nerve impulses. Therefore, by being converted to nervonic acid, this compound may play a role in the formation and maintenance of myelin, which is critical for a healthy nervous system. researchgate.net This has led to the suggestion that this compound may have remyelinating effects, which could be beneficial in treating demyelinating conditions. researchgate.netnih.gov
Adrenoleukodystrophy (ALD) is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in the brain and adrenal glands, leading to demyelination. clevelandclinic.org this compound is a key component of "Lorenzo's oil," a mixture of oleic acid and this compound in a 4:1 ratio, which is used as an experimental treatment for ALD. adrenoleukodystrophynews.com The therapeutic rationale is that the unsaturated fatty acids in Lorenzo's oil competitively inhibit the enzymes responsible for the elongation of shorter saturated fatty acids into VLCFAs, thereby reducing their accumulation. adrenoleukodystrophynews.com While Lorenzo's oil may not reverse existing neurological damage, it has been suggested to potentially delay or slow the progression of symptoms in asymptomatic or presymptomatic individuals. clevelandclinic.orgadrenoleukodystrophynews.com Some research also proposes that the benefits of this compound in ALD may be mediated through the activation of PPAR-delta, which is involved in oligodendroglial activation, differentiation, and myelin synthesis. researchgate.net
Beyond its role in myelin synthesis, this compound has been reported to exhibit neuroprotective effects through its antioxidant and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Several studies have indicated that dietary fatty acids can have beneficial roles in various brain disorders due to their neurotrophic, antioxidant, and anti-inflammatory actions. nih.gov this compound has been shown to possess both antioxidant and anti-inflammatory activities. oup.comresearchgate.netnih.gov These properties may help to counteract the oxidative stress and inflammation that are implicated in the pathogenesis of several neurodegenerative diseases. frontiersin.org For instance, this compound is an important ligand for PPAR-delta, a transcription factor that, when activated, can suppress inflammation, stimulate myelination, and reduce neurotoxicity. researchgate.net
Table 2: Summary of this compound's Neurological Implications
| Aspect | Mechanism/Role | Potential Application | Reference(s) |
| Myelin Health | Precursor to nervonic acid, a key component of myelin. | Potential for remyelination in demyelinating diseases. | researchgate.netatamanchemicals.comnih.gov |
| Adrenoleukodystrophy (ALD) | Competitive inhibition of VLCFA synthesis; PPAR-delta activation. | Management of ALD, particularly in presymptomatic stages. | clevelandclinic.orgadrenoleukodystrophynews.comresearchgate.net |
| Neuroprotection | Antioxidant and anti-inflammatory properties; PPAR-delta ligand. | Potential therapeutic agent for various neurodegenerative disorders. | oup.comresearchgate.netnih.govresearchgate.netnih.gov |
Modulation of Neuroimmune System and Inflammatory Response
This compound has demonstrated the potential to modulate the neuroimmune system and inflammatory responses, suggesting a possible role in managing neuroinflammation-related conditions. medicine.dp.uamedicine.dp.ua Research indicates that this compound may exert antidepressant and anxiolytic effects through its influence on the neuroimmune system. medicine.dp.uaresearchgate.net It is known to possess anti-inflammatory properties and has been investigated for its ability to counteract inflammation and stress. medicine.dp.ua
In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, this compound has shown the capacity to attenuate the associated anxiety and depression-like behaviors. medicine.dp.uamedicine.dp.ua This effect is believed to be mediated, at least in part, by its ability to modulate cytokine levels. Specifically, this compound has been observed to prevent the LPS-induced elevation of the pro-inflammatory cytokine IL-6 and restore levels of the anti-inflammatory cytokine IL-10. medicine.dp.uamedicine.dp.ua By influencing the balance of these cytokines, this compound may help restore homeostasis within the neuroimmune system. medicine.dp.ua Furthermore, this compound has been found to inhibit other inflammatory enzymes like neutrophil elastase and thrombin. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Cognitive Function and Memory Enhancement
This compound has been shown to have a positive impact on cognitive function and memory. Studies in mice have demonstrated that this compound can enhance memory performance in normal, healthy subjects. nih.gov Furthermore, it has shown the ability to ameliorate memory impairments induced by scopolamine, a substance known to cause cognitive deficits. nih.gov
The mechanisms underlying this compound's memory-enhancing effects appear to involve the activation of key signaling pathways in the hippocampus, a brain region crucial for memory formation. nih.gov Administration of this compound has been found to increase the phosphorylation levels of several important proteins, including:
Phosphatidylinositide 3-kinase (PI3K) nih.govmedchemexpress.com
Protein kinase C zeta (PKCζ) nih.govmedchemexpress.com
Extracellular signal-regulated kinase (ERK) nih.govmedchemexpress.com
cAMP response element-binding protein (CREB) nih.govmedchemexpress.com
Protein kinase B (Akt) nih.govmedchemexpress.com
By activating these signaling cascades, this compound may promote synaptic plasticity and other cellular processes that are fundamental for learning and memory. nih.gov These findings have led to the suggestion that this compound could be a potential therapeutic agent for conditions associated with cognitive deficits. nih.gov
Potential in Alzheimer's and Parkinson's Disease Research
This compound has emerged as a compound of interest in the research of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. medicine.dp.uaresearchgate.net Its ability to readily cross the blood-brain barrier allows it to exert its effects within the central nervous system. medchemexpress.com One of the key areas of investigation is its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-δ, which is involved in suppressing inflammation and protecting mitochondria. researchgate.netmdpi.com
In the context of Alzheimer's disease, the activation of PPAR-δ by ligands like this compound has been shown to reduce the level and neurotoxicity of amyloid-β fibers, which are a hallmark of the disease. researchgate.net this compound's antioxidant properties, including its ability to reduce oxidative damage to DNA and activate the antioxidant enzyme catalase, may also contribute to its neuroprotective effects in Alzheimer's. mdpi.comresearchgate.net Furthermore, by enhancing the expression of proteins like PI3K, CREB, and ERK in neuronal cells, this compound may offer neuroprotection against the cognitive decline seen in Alzheimer's disease. researchgate.net
For Parkinson's disease, research suggests that this compound may have anti-parkinsonian effects. Molecular docking studies have indicated that this compound can bind to targets such as superoxide (B77818) dismutase (SOD1) and the 5-Hydroxytryptamine (5-HT2C) receptor, which are relevant to the pathology of Parkinson's. jmpas.com In animal models of Parkinson's disease, this compound has demonstrated neuroprotective properties by preventing motor impairment and mitigating changes in levels of oxidative stress markers, neurotransmitters, and neuroinflammatory markers. nih.govresearchgate.net
Influence on Huntington's Disease
This compound is being explored for its potential therapeutic role in Huntington's disease, a neurodegenerative disorder characterized by oligodendroglial injury and demyelination. researchgate.netnih.gov A key factor in this research is the transcription factor PPAR-δ, which plays a critical role in the regeneration of oligodendrocytes and the process of myelination. researchgate.netnih.gov
This compound is a known ligand for PPAR-δ. researchgate.netnih.gov The pathogenesis of Huntington's disease involves oxidative and inflammatory damage, and this compound has demonstrated both antioxidant and anti-inflammatory properties. researchgate.netnih.gov It has been shown to inhibit inflammatory enzymes such as thrombin and elastase. nih.gov
Furthermore, this compound can be converted in the body to nervonic acid, a significant component of myelin, the protective sheath around nerve fibers. researchgate.netnih.gov This suggests a potential for this compound to contribute to remyelination, which could be beneficial in demyelinating diseases like Huntington's. researchgate.net While direct studies on the therapeutic potential of this compound in Huntington's disease are still needed, its known mechanisms of action suggest it is a compound worthy of further investigation in animal models of the disease. nih.gov
Immune System Modulation
This compound has been shown to modulate the immune system, with effects observed on both innate and adaptive immune functions. oup.com However, the nature of this modulation can be complex and context-dependent. In some studies, particularly in fish, high dietary levels of this compound have been associated with a suppression of certain immune parameters. For instance, it has been found to reduce the levels of immunoglobulin M, complement 3, and complement 4, and decrease the activity of lysozyme (B549824) and acid phosphatase, which are important components of the immune response in fish. oup.com
Conversely, this compound also exhibits anti-inflammatory properties that can be beneficial in certain contexts. nih.gov It has been shown to inhibit inflammatory enzymes and modulate the production of cytokines, which are key signaling molecules in the immune system. medicine.dp.uanih.gov
Effects on Inflammatory Cytokines (IL-1β, IL-6, IL-10, IFN-γ, TNF-α)
This compound has demonstrated a significant ability to modulate the expression of various inflammatory cytokines. In response to inflammatory stimuli, such as influenza A virus infection or lipopolysaccharide (LPS) administration, this compound has been shown to reduce the levels of several pro-inflammatory cytokines. oup.comnih.gov
Research has specifically highlighted the following effects:
IL-1β, IL-6, IFN-γ, and TNF-α: In studies on grass carp (B13450389), this compound led to an increase in the pro-inflammatory cytokines IL-1β, IL-6, IFN-γ2, and TNF-α. oup.com However, in other contexts, such as in models of influenza infection and neuroinflammation, this compound has been found to decrease the expression of these same cytokines. medicine.dp.uanih.gov For example, it prevented LPS-induced increases in IL-6 and reduced influenza-induced elevations of IL-1β, IL-6, IFN-γ, and TNF-α. medicine.dp.uanih.govsci-hub.se
IL-10: this compound has been shown to restore levels of the anti-inflammatory cytokine IL-10 that were reduced by LPS. medicine.dp.uamedicine.dp.ua
This modulation of cytokine balance, particularly the downregulation of pro-inflammatory cytokines and the restoration of anti-inflammatory ones, is a key mechanism behind this compound's anti-inflammatory and immunomodulatory effects. medicine.dp.ua
Table 1: Effects of this compound on Inflammatory Cytokines
| Cytokine | Effect Observed in Research | Research Context |
|---|---|---|
| IL-1β | Elevation | Grass carp fed this compound. oup.com |
| Reduction | Influenza A virus infection model. nih.gov | |
| IL-6 | Elevation | Grass carp fed this compound. oup.com |
| Reduction | LPS-induced neuroinflammation in rats; Influenza A virus infection model. medicine.dp.uanih.gov | |
| IL-10 | Restoration of Levels | LPS-induced neuroinflammation in rats. medicine.dp.uamedicine.dp.ua |
| IFN-γ | Elevation (IFN-γ2) | Grass carp fed this compound. oup.com |
| Reduction | Influenza A virus infection model. nih.gov | |
| TNF-α | Elevation | Grass carp fed this compound. oup.com |
| Reduction | Influenza A virus infection model. nih.gov |
Impact on Antimicrobial Peptides and Immune Functions
This compound has been observed to influence the expression of antimicrobial peptides (AMPs) and other general immune functions, although these effects can vary. oup.com AMPs are crucial components of the innate immune system, providing a first line of defense against a broad range of pathogens. tandfonline.com
In a study on grass carp, dietary this compound was found to reduce the expression of numerous antimicrobial peptides. oup.com This suggests that in this specific context, high levels of this compound may compromise certain aspects of the innate immune defense.
Other Physiological Effects
The impact of this compound on animal growth and lipid deposition has been a subject of numerous studies, with findings often indicating dose-dependent and species-specific effects. In several animal models, high dietary concentrations of this compound have been associated with reduced growth rates and increased lipid accumulation in various tissues. mdpi.comnih.govresearchgate.net
The mechanism behind these effects involves the modulation of lipid metabolism. In black carp, high levels of this compound were found to inhibit lipid catabolism while increasing lipogenesis. mdpi.comnih.gov This was evidenced by the downregulation of genes involved in fatty acid breakdown, such as cpt1a, cpt1b, and ppara, and the upregulation of genes involved in triglyceride synthesis, like fas and gpat. nih.gov The impaired oxidative capacity and subsequent lipid deposition have been observed in the mitochondria of isolated rat hearts and livers as well. mdpi.com Furthermore, high this compound intake has been shown to decrease the absorption of nutrients like lipids and protein, which can contribute to inhibited growth. researchgate.net
The following table summarizes the effects of different dietary levels of this compound on black carp:
| Dietary this compound Level | Effect on Weight Gain | Serum Triglycerides and Total Cholesterol |
| 0.81% | - | - |
| 1.83% | No significant difference from 0.81% group | Significantly elevated |
| 2.74% | No significant difference from 0.81% group | Significantly elevated |
| 3.49% | Lower than 0.81% group | Significantly elevated |
Data sourced from a study on black carp fed diets with varying this compound levels for 8 weeks. mdpi.comnih.gov
It is important to note that some studies have suggested that other fatty acids present in oils like rapeseed oil might counteract the negative effects of this compound to some extent. oup.com
This compound has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a critical role in the regulation of lipid and carbohydrate metabolism. researchgate.netnih.govoup.com There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological roles. nih.gov
Research indicates that this compound can interact with all three PPAR subtypes, although its affinity and selectivity may vary. oup.com Some studies suggest that this compound is a weak ligand for PPARs. oup.compnas.org For instance, one study using chimeric GR-PPAR proteins found that this compound appears more selective for human PPARβ than for human PPARα and human PPARγ. oup.com In contrast, other research suggests that this compound may serve as a potential ligand for PPARα. nih.gov A study on rats showed that a diet rich in this compound activated PPARα and enhanced peroxisome β-oxidation capacity. nih.gov
The interaction of this compound with PPARs has implications for its physiological effects. As a PPARδ ligand, this compound is thought to be involved in suppressing inflammation, stimulating myelination, and reducing the neurotoxicity of β-amyloid. researchgate.net The activation of PPARs by fatty acids like this compound can trigger changes in the expression of multiple genes involved in lipid metabolism, including those for fatty acid transport, uptake, and catabolism. oup.comnih.gov For example, PPARα activation leads to the induction of genes involved in the β-oxidation of fatty acids. pnas.org
However, the interaction is complex. In transient transfection experiments, this compound showed virtually no activity on xenopus PPARγ. pnas.org This suggests that the effects of this compound through PPARs may be cell-type specific and dependent on the particular PPAR subtype present.
This compound has demonstrated inhibitory effects on the enzymatic activities of neutrophil elastase and thrombin, both of which are significant in the context of inflammation. researchgate.netnih.govmdpi.com In vitro studies have shown that this compound can significantly inhibit the activity of both enzymes. mdpi.com
Specifically, this compound was found to inhibit neutrophil elastase with an IC₅₀ of 0.5 µM and thrombin with an IC₅₀ of 5 µM. mdpi.com This indicates a more potent inhibition of elastase compared to thrombin. The inhibition of these enzymes by natural compounds like this compound is considered a potential mechanism for anti-inflammatory effects. thieme-connect.com Thrombin, in particular, is a ligand for protease-activated receptor 1 (PAR-1), which is involved in inflammatory processes. thieme-connect.com
The relationship between fatty acids and coagulation, including thrombin generation, has been a subject of investigation. One study found an inverse correlation between plasma levels of this compound and thrombin generation. google.com This suggests that higher levels of this compound may be associated with reduced thrombin activity. While other fatty acids also showed correlations, these findings point to a potential role for this compound in modulating coagulation pathways. google.com
This compound has been investigated for its potential anti-tumor properties, with some studies suggesting it may inhibit the growth of certain cancer cells. nih.govnih.gov Research has explored its effects on various cancer cell lines, including glioma and prostate cancer.
In one study, this compound was found to inhibit the colony formation of human glioma C6 cells in vitro, with a concentration of 100 µM being the most effective, resulting in a 53% inhibition compared to the control. nih.gov It has also been shown to reduce DNA synthesis in C6 rat glioblastoma spheroid cultures at clinically achievable concentrations. nih.gov
The potential anti-tumor effects of this compound may be linked to its interaction with PPARδ. nih.gov While both pro- and anti-tumorigenic effects have been described for PPARδ, it is proposed that in tumors of neuroectodermal origin, PPARδ may play a predominantly anticancer role. nih.gov
Furthermore, some research has explored the synergistic effects of this compound with other compounds. For example, the combination of ciprofloxacin (B1669076) and moxifloxacin (B1663623) with this compound showed an almost two-fold increase in cytotoxic activity against primary and metastatic colon cancer cells (SW480 and SW620) and a metastatic prostate cancer cell line (PC3) compared to the compounds alone. nih.gov However, it was noted that other fatty acids in the study were more potent. nih.gov In contrast, another study found no impact on the viability of three human breast cancer cell lines (MCF-7, MDA-MB-231, and HBL-100) at concentrations of this compound up to 100 µM. nih.gov
There is also a suggestion that the lower incidence of brain cancer in Chinese children might be related to the high levels of this compound found in the breast milk of Chinese women, as it is rich in their diet. mdpi.com
This compound has demonstrated notable antiviral activity, particularly against the influenza A virus (IAV). mdpi.comnih.govnih.gov It has been shown to exhibit broad-spectrum antiviral activity against various IAV strains in vitro. mdpi.comnih.gov
The antiviral mechanism of this compound involves the reduction of viral polymerase transcription activity. nih.govnih.gov Studies have shown that this compound can inhibit the activity of the viral polymerase, a key enzyme for viral replication. mdpi.com It also exerts inhibitory effects on pro-inflammatory mediators and interferons induced by IAV or viral RNA. nih.govnih.gov
The molecular basis for these antiviral and anti-inflammatory properties is attributed to the inactivation of the NF-κB and p38 MAPK signaling pathways. mdpi.comnih.govnih.gov By inhibiting these pathways, this compound can diminish the transcriptional activity of interferon-stimulated gene factor 3 (ISGF-3), thereby reducing the pro-inflammatory response that is often amplified during influenza infection. mdpi.comnih.gov Additionally, this compound has been found to prevent the apoptosis (programmed cell death) of alveolar epithelial A549 cells triggered by IAV or its viral RNA. mdpi.comnih.gov
The following table shows the in vitro antiviral activity of this compound against five influenza A viral strains, expressed as the 50% inhibitory concentration (IC₅₀):
| Influenza A Viral Strain | IC₅₀ of this compound (mM) |
| A/PR/8/34 (H1N1) | 1.24 |
| A/GZ/GIRD07/09 (H1N1) | 0.86 |
| A/HK/8/68 (H3N2) | 0.49 |
| A/HK/Y280/97 (H9N2) | 0.62 |
| A/Duck/Guangdong/1994 (H7N3) | 0.75 |
Data from in vitro studies on the antiviral activity of this compound. mdpi.com
The consumption of high levels of this compound has been shown to have detrimental effects on the reproductive health of both male and female rats in some studies. oup.comcdnsciencepub.comnih.gov
In male rats, a diet supplemented with 10% or more by weight of this compound led to a progressive reduction in spermatogenesis, resulting in complete sterility after approximately five months. oup.comcdnsciencepub.com Histological examination of the testes of these rats revealed an accumulation of fluid around the tubules and an absence of mature sperm cells, although the interstitial cells appeared to be less affected. oup.com This testicular damage was found to be largely irreversible, especially when the this compound diet was maintained for more than five months. oup.com
For female rats, a diet containing 15% this compound resulted in a high incidence of sterility. oup.com While the estrous cycles of female rats on the diet generally remained undisturbed, there was some interference with parturition. cdnsciencepub.com The offspring born to mothers fed this compound were often small, and many did not survive beyond three weeks, which was attributed to deficient mammary development and lactation in the mothers. oup.comcdnsciencepub.com These effects were also observed to be essentially irreversible even after the rats were returned to a normal diet. oup.com
It has been suggested that this compound may interfere with reproduction by affecting the metabolism of essential fatty acids. cdnsciencepub.com However, the animals in these studies did not exhibit other typical signs of essential fatty acid deficiency, with the exception of testicular damage. oup.com
Drug Carrier Potential
Recent research has highlighted the potential of fatty acids, including this compound, as components of advanced drug delivery systems. nih.govresearchgate.netnih.gov The unique physicochemical properties of this compound make it a candidate for creating various nanocarriers designed to improve drug solubility, stability, and targeted delivery. manuscriptedit.comatamankimya.com Investigations have explored its use in several formulations, such as liposomes, nanoemulsions, and nanostructured lipid carriers, demonstrating its versatility in encapsulating a range of therapeutic agents. researchgate.netresearchgate.netnih.gov Further research is considered valuable to explore its role as a drug carrier more deeply. nih.govnih.govmdpi.com
Liposomal Formulations
Researchers have successfully developed liposomes using a mixture of monounsaturated fatty acids, specifically this compound and oleic acid. researchgate.net These fatty acid-based vesicles represent a potential alternative to more common phospholipid-based liposomes for chemotherapy. researchgate.net In one study, mixed oleic acid-erucic acid liposomes were stabilized with DOPE-PEG2000 and showed a significant capacity to encapsulate various anticancer drugs. researchgate.neteurekaselect.com The resulting formulations demonstrated high encapsulation efficiency and enhanced cytotoxicity against cancer cell lines. researchgate.net
Key findings from this research showed that the median Inhibitory Concentration (IC50) values for encapsulated hydrophilic drugs were significantly reduced when tested against the A549 human lung carcinoma cell line. researchgate.net This suggests that these mixed fatty acid liposomes could serve as a promising new vehicle for delivering anticancer drugs. researchgate.net
Table 1: Characteristics of Mixed Oleic Acid-Erucic Acid Liposomes for Anticancer Drug Delivery
| Characteristic | Finding | Encapsulated Drugs |
| Average Particle Size | 400 nm | Folinic acid |
| Critical Vesicular Conc. | 0.09 to 0.21 mmol dm⁻³ | Methotrexate |
| Encapsulation Efficiency | Up to 90% | Doxorubicin (B1662922) |
| Cell Line Tested | A549 (human lung carcinoma) | Irinotecan (B1672180) |
| Effect | Remarkable reduction in IC50 values |
Data sourced from a study on mixed fatty acid liposomes. researchgate.net
Cationic Nanoemulsions for Gene Delivery
This compound has been incorporated into cationic nanoemulsions for the delivery of genetic material, such as plasmid DNA (pDNA). nih.gov A study focused on creating and characterizing nanoemulsions containing this compound and phytosphingosine. nih.gov These formulations were designed to leverage potential synergistic anti-tumoral effects against breast cancer cells. nih.gov The resulting cationic nanoemulsions exhibited properties suitable for systemic drug delivery, including small droplet sizes and a positive surface charge to facilitate interaction with negatively charged cell membranes and pDNA. nih.gov
The study evaluated three different nanoemulsion formulations (NE 1, NE 2, and NE 3), which showed long-term stability and appropriate characteristics for complexing with pDNA. nih.gov Notably, the NE 2 formulation significantly reduced the viability of both MDA-MB-231 and MCF-7 breast cancer cells and achieved the highest number of transfected cells, indicating its suitability for pDNA delivery. nih.gov
Table 2: Properties of this compound-Phytosphingosine Cationic Nanoemulsions for pDNA Delivery
| Property | Measurement | Result |
| Droplet Size (DS) | <200 nm | Suitable for intravenous delivery |
| Polydispersity Index (PDI) | <0.3 | Indicates uniform droplet size |
| Zeta Potential (ZP) | >+30 mV | Positive charge for pDNA complexation |
| Cellular Viability (NE 2) | Reduced to 11% (MDA-MB-231) | High cytotoxicity against breast cancer cells |
| Cellular Viability (NE 2) | Reduced to 13% (MCF-7) | High cytotoxicity against breast cancer cells |
Data from a study on cationic nanoemulsions for delivering pDNA to breast cancer cells. nih.gov
Nanostructured Lipid Carriers (NLCs)
This compound has been utilized as a solid lipid in the formulation of nanostructured lipid carriers (NLCs), which are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids. researchgate.net In one study, NLCs were prepared using this compound and arachidic acid as solid lipids and oleic acid as the liquid lipid. researchgate.net These NLCs were physically stable, with particle sizes ranging from 200 to 260 nm and a high negative zeta potential of -40 to -55 mV. researchgate.net
The inclusion of oleic acid was found to reduce the crystallinity of the nanoparticles, which can improve drug loading capacity. researchgate.net These NLCs were capable of encapsulating active ingredients with varying degrees of water solubility. The release profiles indicated that the NLCs provided sustained release of the encapsulated compounds. researchgate.net
Table 3: Encapsulation Efficiency in this compound-Based Nanostructured Lipid Carriers (NLCs)
| Active Ingredient | Type | Encapsulation Efficiency (%) |
| Lidocaine | Lipophilic | ~78% |
| Caffeine | Hydrophilic | ~43% |
| Ascorbic Acid | Hydrophilic | ~43% (at low concentration) |
Data derived from research on fatty acid-based NLCs. researchgate.net
Other Drug Delivery Applications
Derivatives of this compound are also being explored for their potential in pharmaceutical applications. atamankimya.com Amides of this compound function as surfactants, and new surfactant molecules derived from this compound, such as adamantyl trimethylammonium erucate (B1234575), are being developed with potential applications in drug delivery systems. manuscriptedit.com Furthermore, this compound is a component in some controlled-release drug delivery systems. atamankimya.com Polyanhydride copolymers made from an this compound dimer and sebacic acid have been examined for creating biodegradable matrices for the controlled release of drugs like gentamicin (B1671437) sulfate. cambridge.org
Advanced Research Methodologies and Future Directions in Erucic Acid Studies
Molecular Breeding Techniques for Oilseed Improvement
Molecular breeding has become a pivotal strategy for modifying the erucic acid content in oilseed crops, addressing the demand for both low-erucic acid oils for human consumption and high-erucic acid oils for industrial applications. nih.govfrontiersin.org Conventional breeding methods have been instrumental in developing low-erucic acid rapeseed (canola), making it a primary edible oil. ishs.org However, these traditional techniques face limitations in achieving higher this compound levels, often not surpassing a theoretical maximum of 66%. nih.gov
To overcome these hurdles, modern biotechnology, including transgenic technologies and molecular breeding, is increasingly being employed. nih.govfrontiersin.org Techniques such as microspore culture are being used to accelerate the breeding cycle. For instance, combining gene pyramiding with microspore culture has successfully increased the oil content in specific rapeseed strains. hep.com.cn Furthermore, interspecific hybridization, facilitated by techniques like embryo rescue, allows for the introduction of genetic variations from related species to improve agronomically important traits. ishs.org These advanced methods support the development of oilseeds with tailored fatty acid profiles, enhancing their commercial value for diverse applications. nih.govfrontiersin.org
Genomic and Transcriptomic Analysis in this compound Biosynthesis
Genomic and transcriptomic analyses have significantly advanced our understanding of the molecular mechanisms governing this compound biosynthesis in oilseeds like rapeseed (Brassica napus). researchgate.netresearchgate.net this compound, a 22-carbon monounsaturated fatty acid, is synthesized from oleic acid through a series of elongation steps. researchgate.net The key enzyme in this pathway is fatty acid elongase 1 (FAE1). nih.govdntb.gov.ua
Comprehensive genomic studies, including genome-wide association studies (GWAS) and selective signal analyses, have identified numerous genes and transcription factors associated with variations in this compound content. researchgate.net For instance, a recent study identified 654 genes linked to this compound content variation through GWAS. researchgate.net By integrating these genomic data with transcriptomic analyses of developing seeds, researchers can pinpoint key regulatory genes. frontiersin.orgresearcher.life For example, in yellowhorn, the transcription of the 3-ketoacyl-CoA synthase gene XS04G00959 was found to be consistent with the accumulation of both erucic and nervonic acids, suggesting its critical role. frontiersin.org
These analyses not only identify the primary enzymes but also reveal a network of regulatory genes, providing a deeper understanding of this quantitative trait and offering new targets for genetic manipulation. researchgate.net
Targeted Gene Editing Technologies (e.g., CRISPR/Cas9, TALEN) for Fatty Acid Profile Modification
Targeted gene editing technologies, particularly CRISPR/Cas9 and to a lesser extent TALEN (Transcription Activator-Like Effector Nucleases), have revolutionized the ability to precisely modify the fatty acid profiles of oilseed crops. nih.govtandfonline.comresearchgate.net These tools allow for the specific knockout or alteration of genes involved in fatty acid biosynthesis, offering a powerful approach for crop improvement. nih.govfrontiersin.org
CRISPR/Cas9: This system has been widely used to modify the fatty acid composition in various oilseed crops, including rapeseed, soybean, and peanut. nih.govmdpi.com A primary target for modifying this compound content is the Fatty Acid Elongase 1 (FAE1) gene, which is crucial for the elongation of oleic acid to this compound. nih.govdntb.gov.uafrontiersin.org
In Brassica napus, CRISPR/Cas9-mediated knockout of the two functional copies of the BnaFAE1 gene (on chromosomes A08 and C03) has resulted in a dramatic reduction of this compound content, in some cases to nearly zero. nih.govfrontiersin.org
Simultaneously, the content of oleic acid (C18:1) and linoleic acid (C18:2) often increases significantly in these edited lines. nih.gov For example, in one study, editing BnaFAE1 in a high-erucic acid germplasm decreased this compound from over 30% to almost undetectable levels, while oleic acid content rose to as high as 66%. nih.gov
Researchers have also targeted the Fatty Acid Desaturase 2 (FAD2) gene, which converts oleic acid to linoleic acid. By creating mutations in both BnFAE1 and BnFAD2 genes, scientists have successfully developed high-oleic, low-erucic acid rapeseed varieties. mdpi.com
TALEN: While CRISPR/Cas9 has become more prominent, TALEN has also been effectively used for fatty acid modification.
In peanuts, TALENs have been used to target the FAD2 gene, leading to a significant increase in oleic acid content. researchgate.netnih.gov
This technology has also been applied in soybean to increase oleic acid levels. researchgate.net
These gene-editing technologies provide a precise and efficient means to create novel germplasms with desired fatty acid profiles, accelerating the breeding process for both healthier edible oils and specialized industrial oils. tandfonline.commdpi.com
Table of Research Findings on Gene Editing for Fatty Acid Modification:
| Technology | Target Gene(s) | Crop | Key Finding | Reference |
|---|---|---|---|---|
| CRISPR/Cas9 | BnaFAE1 | Brassica napus (Rapeseed) | Significantly reduced this compound content, with a corresponding increase in oleic and linoleic acids. | nih.govdntb.gov.ua |
| CRISPR/Cas9 | BnFAD2 and BnFAE1 | Brassica napus (Rapeseed) | Created novel high oleic acid (70-80%) and greatly reduced this compound germplasm. | mdpi.com |
| TALEN | FAD2 | Arachis hypogaea (Peanut) | Increased oleic acid content by 0.5 to 2-fold compared to non-transgenic controls. | nih.gov |
| CRISPR/Cas9 | FAD2 | Multiple (Camelina, Soybean, etc.) | Successfully produced high oleic acid/low linoleic acid seeds. | nih.gov |
In Vitro and In Vivo Models for Mechanistic Studies
In vitro and in vivo models are essential for elucidating the biological mechanisms of this compound, from its metabolic pathways to its physiological effects.
In Vitro Models: In vitro studies are crucial for investigating the molecular and cellular effects of this compound.
Cell Culture Systems: Mesenchymal stem cells (MSCs) have been used to study the effect of this compound on cell differentiation. Research has shown that this compound can suppress the transcriptional activity of PPARγ, a key regulator of adipogenesis. mdpi.com This leads to the inhibition of MSC differentiation into adipocytes (fat cells) and promotes their differentiation into osteoblasts (bone-forming cells). mdpi.com
Enzyme Assays: In vitro assays have demonstrated that this compound can inhibit the activity of enzymes like thrombin and neutrophil elastase. mdpi.com
Molecular Docking: In silico molecular docking studies are used to predict the binding affinities of this compound to various protein targets. These studies have suggested potential interactions with key molecules involved in neurotransmission and inflammation, such as GABA receptors, NF-κB, and caspase-3. nih.govtandfonline.comresearchgate.net
In Vivo Models: Animal models, primarily rodents, are widely used to study the systemic effects of dietary this compound.
Myocardial Lipidosis Studies: Early studies in rats demonstrated that high doses of this compound (approximately 1-7 g/kg body weight per day) can lead to myocardial lipidosis, an accumulation of triglycerides in the heart muscle. food.gov.uk This is attributed to the poor β-oxidation of this compound by heart mitochondria. food.gov.uk
Neuroprotective Studies: In mouse models of epilepsy induced by pentylenetetrazole (PTZ), this compound has been shown to reduce the severity of seizures, decrease mortality rates, and restore neurotransmitter levels. nih.govtandfonline.com It also demonstrated antioxidant and anti-inflammatory effects in the brain. nih.govtandfonline.com
Metabolic Studies: In obese/diabetic KK-Ay mice, dietary intake of yellow mustard oil, which is rich in this compound, was found to improve insulin (B600854) resistance and reduce inflammation in adipose tissue. mdpi.com
Toxicity Studies: In vivo models are also used to investigate potential toxicity. For example, studies have examined the interaction between this compound and drugs like doxorubicin (B1662922), with some results suggesting that this compound could augment doxorubicin's cardiotoxicity. e-century.us
These models provide critical data on the mechanisms of action, potential therapeutic effects, and safety profile of this compound, guiding further research and potential applications.
Clinical and Epidemiological Study Designs for Human Health Impact
The investigation of this compound's impact on human health relies on various clinical and epidemiological study designs, which have produced mixed and sometimes contradictory findings. oup.com
Epidemiological Studies: These studies examine associations between dietary this compound intake and health outcomes in populations.
Cohort Studies: Prospective cohort studies have been used to investigate the link between biomarkers of this compound exposure and cardiovascular disease. For instance, studies in the U.S. found that higher circulating levels of this compound in plasma phospholipids (B1166683) were associated with an increased risk of congestive heart failure. food.gov.uknih.gov Conversely, another study reported that red blood cell this compound levels were inversely associated with the incidence of coronary artery disease. oup.com
Case-Control Studies: A case-control study in India suggested a strong association between the consumption of mustard oil (high in this compound) and the incidence of gallbladder cancer. oup.com
Cross-Sectional and Observational Studies: Some epidemiological observations suggest that in regions where mustard oil is traditionally consumed, it might offer some protection against cardiovascular diseases. bionity.com A theoretical review proposed that the high consumption of this compound in the Chinese population might be a contributing factor to the lower observed rates of certain brain tumors, like glioblastomas and medulloblastomas, though this hypothesis requires further investigation. nih.govresearchgate.net
Clinical Trials: Clinical trials involve the direct administration of this compound, often as part of a therapeutic formulation, to assess its effects.
Open-Label Trials: The most well-known clinical application of this compound is in "Lorenzo's oil," a 4:1 mixture of oleic acid and this compound used as an experimental treatment for adrenoleukodystrophy (ALD). mcgill.cawikipedia.org Open-label trials have been conducted on asymptomatic boys with ALD, as well as on patients with the adult form, adrenomyeloneuropathy (AMN). nih.govadrenoleukodystrophynews.com
Findings from Lorenzo's Oil Trials: While the oil effectively reduces the plasma levels of very-long-chain fatty acids (VLCFAs), its clinical benefit remains a subject of debate. mcgill.canih.gov Some studies suggest it may prevent or delay the onset of neurological symptoms in asymptomatic boys. wikipedia.orgadrenoleukodystrophynews.com However, in patients who are already symptomatic, trials have generally found no evidence of clinically significant improvement and, in some cases, have observed functional deterioration despite the treatment. nih.gov
These studies highlight the complexity of understanding this compound's role in human health. While animal studies have raised concerns about cardiotoxicity, evidence in humans is less clear, and some research even points to potential protective or therapeutic effects. mdpi.comoup.comfoodstandards.gov.au
Biomarker Identification and Validation for this compound Exposure and Effects
Identifying and validating biomarkers for this compound exposure and its subsequent biological effects are crucial for accurately assessing its impact in human and animal studies. These biomarkers serve as measurable indicators of intake and physiological response.
Biomarkers of Exposure: The most direct way to assess exposure to this compound is by measuring its concentration in various biological samples.
Plasma and Serum Levels: The level of this compound in plasma or serum is a commonly used biomarker. It reflects recent dietary intake and is utilized in clinical trials, such as those involving Lorenzo's oil, to monitor the effectiveness of the treatment in altering fatty acid profiles. nih.govresearchgate.net
Red Blood Cell (Erythrocyte) Lipids: Measuring this compound content in the lipids of red blood cells provides another indicator of exposure. oup.com This has been used in epidemiological studies to correlate exposure with the risk of conditions like coronary artery disease. oup.com
Tissue Concentrations: In animal studies and post-mortem human analyses, the concentration of this compound can be measured directly in tissues, such as the heart, to investigate accumulation and potential links to pathologies like myocardial lipidosis. wikipedia.orgfoodstandards.gov.au
Biomarkers of Effect: These biomarkers indicate the physiological or pathological consequences of this compound exposure.
Very-Long-Chain Fatty Acids (VLCFAs): In the context of adrenoleukodystrophy (ALD), the primary biomarker of effect for Lorenzo's oil (containing this compound) is the level of C26:0 and other VLCFAs in the plasma. researchgate.net A reduction in these VLCFAs is the intended biochemical outcome of the treatment. researchgate.net
Inflammatory Markers: In studies investigating the anti-inflammatory properties of this compound, levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), as well as the transcription factor nuclear factor kappa B (NF-κB), are measured as biomarkers of effect. nih.govtandfonline.com
Oxidative Stress Markers: To assess antioxidant activity, researchers measure markers of oxidative stress like malondialdehyde (MDA) and the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.govtandfonline.com
Cardiac Enzymes and Lipids: In studies focused on cardiotoxicity, the accumulation of triacylglycerols in the myocardium serves as a key biomarker of myocardial lipidosis. food.gov.uk
Validation of these biomarkers involves establishing a clear and consistent relationship between the marker and the exposure or health outcome across different studies and populations. This is essential for their reliable use in risk assessment and clinical monitoring.
Pharmacological Investigations and Drug Development Potential
This compound has been the subject of various pharmacological investigations, revealing a range of biological activities that suggest potential for drug development. mdpi.comnih.gov While its use is most famously associated with Lorenzo's oil for adrenoleukodystrophy (ALD), research has explored its effects in several other therapeutic areas. nih.govresearchgate.net
Neuroprotective and Cognitive Effects:
In vivo studies have indicated that this compound possesses neuroprotective properties. In mouse models, it has shown efficacy against chemically-induced seizures by modulating neurotransmitters, reducing oxidative stress, and mitigating neuroinflammation. nih.govtandfonline.com
Some research also suggests that this compound may improve cognitive function and could have a role in managing conditions like Huntington's disease. nih.govresearchgate.netresearchgate.net
Anti-inflammatory and Antioxidant Activity:
this compound has demonstrated anti-inflammatory effects in vitro by inhibiting enzymes like thrombin and neutrophil elastase. mdpi.com
It also exhibits antioxidant properties, which contribute to its neuroprotective effects and have been observed in various experimental models. researchgate.netresearchgate.net
Interaction with PPARs and Metabolic Regulation:
this compound interacts with peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. It has been identified as an activating ligand of PPARδ and an inhibitor of PPARγ. nih.govresearchgate.net
By suppressing PPARγ activity, this compound has been shown to inhibit the differentiation of stem cells into fat cells and promote bone cell formation in vitro. mdpi.com In animal models of diabetes, this mechanism contributed to improved insulin resistance. mdpi.com
Antitumor Potential:
A theoretical link has been proposed between dietary this compound and a lower incidence of certain brain tumors, based on its interaction with PPARs that drive tumorigenesis. nih.govresearchgate.net
Some studies have also investigated the cytotoxic properties of this compound against cancer cells. mdpi.com
Drug Development and Delivery:
The chemical structure of this compound makes it a candidate for creating derivatives with improved pharmacological properties or for use as a drug carrier. mdpi.comnih.gov
For example, erucylphosphocholine, a derivative, was developed to allow for intravenous administration and showed good tissue accumulation, particularly in the brain, without significant toxicity in animal studies. mdpi.com
Its properties are also being explored for developing novel surfactants for use in drug delivery systems. manuscriptedit.com
Despite these promising findings, the development of this compound-based drugs is approached with caution due to early animal studies indicating potential cardiotoxicity at high doses. mdpi.comnih.gov Future research is needed to fully verify its safety profile and to explore its therapeutic potential, possibly in combination with other drugs or as part of novel delivery systems. mdpi.comresearchgate.net
Challenges and Future Research Priorities in this compound Research
The study of this compound is characterized by a series of complex challenges and a landscape of promising future research. The dichotomy of its potential industrial value versus historical health concerns creates a unique tension that drives much of the current scientific inquiry. Overcoming existing hurdles in analytics, genetics, and agronomy is crucial for unlocking the full potential of this very-long-chain monounsaturated fatty acid.
A primary challenge in this compound research is the persistent ambiguity surrounding its biological effects. nih.govresearchgate.net Early studies conducted on rats indicated a potential for cardiotoxicity, specifically myocardial lipidosis (fat deposits in the heart muscle), which led to its classification as a toxic substance. nih.govfoodstandards.gov.au However, these adverse cardiac effects have not been conclusively confirmed in humans, and the original animal experiments are now considered by some to have had significant limitations. nih.govresearchgate.net This uncertainty is compounded by conflicting findings in human studies; for instance, some research suggests a positive correlation between circulating this compound levels and congestive heart failure, while other studies indicate an inverse relationship with coronary artery disease. oup.com The initial association of this compound with the 1981 Spanish Toxic Oil Syndrome was later largely disproven, as analyses found only very low concentrations of the acid in the toxic oil samples. nih.gov
In the analytical realm, the accurate quantification of this compound presents its own set of difficulties. The standard method involves gas chromatography with flame ionization detection (GC-FID) following fat extraction and derivatization. wur.nl However, the choice of methodology can significantly impact results. Research comparing extraction techniques has shown that the Soxhlet procedure yields higher concentrations of this compound than the Folch method. researchgate.netnih.gov A critical finding is that the Folch procedure can cause the natural cis-isomer, this compound, to convert to its trans-isomer, brassidic acid, which can lead to an underestimation of the total this compound content. researchgate.netnih.gov While newer techniques like Raman spectroscopy are being explored for rapid analysis, they require further development to serve as viable alternatives to established gas chromatography methods. researchgate.net
Table 1: Comparison of Analytical Methodologies for this compound
| Methodology | Principle | Advantages | Challenges |
| Gas Chromatography (GC-FID) | Separation and detection of fatty acid methyl esters. wur.nl | Well-established, high precision and accuracy. wur.nl | Time-consuming extraction and derivatization steps; potential for isomerization with certain procedures. researchgate.netnih.gov |
| Raman Spectroscopy | Analysis based on inelastic scattering of monochromatic light. researchgate.net | Rapid analysis time (e.g., 45 seconds). researchgate.net | Requires chemometric analysis to correlate with GC results; needs further improvement to become a standalone alternative. researchgate.net |
| Soxhlet Extraction | Solid-liquid extraction using a specialized apparatus. researchgate.netmdpi.com | Superior yield of this compound compared to Folch. researchgate.netnih.gov | Involves lengthy extraction times. |
| Folch Extraction | Liquid-liquid extraction using a chloroform-methanol solvent system. | Common laboratory procedure for lipid extraction. | Can lead to isomerization of this compound to brassidic acid, causing underestimation. researchgate.netnih.gov |
From an agricultural and genetic perspective, several challenges persist. A significant issue for the agricultural industry is the contamination of low-erucic acid rapeseed (LEAR) crops with high-erucic acid rapeseed (HEAR) varieties or cruciferous weeds like charlock. agindustries.org.ukwindows.net This contamination can occur through volunteer plants from previous rotations, cross-pollination, or accidental seed mixing during handling and storage. agindustries.org.ukmdpi.com Furthermore, the this compound content in oilseeds is not solely determined by genetics; it is also influenced by environmental factors such as climate and sowing time, adding complexity to producing consistent yields. frontiersin.org For industrial applications requiring high concentrations, conventional breeding faces a theoretical limit of approximately 66% this compound content in rapeseed oil, as the fatty acid does not typically incorporate into the sn-2 position of the glycerol (B35011) backbone. frontiersin.org Surpassing this limit is a key challenge for genetic engineering. frontiersin.orgocl-journal.org
Given these challenges, future research priorities are focused on several key areas. A paramount priority is to definitively clarify the biological role of this compound in humans. nih.gov This includes further verification of its potential toxicity, alongside more in-depth investigations into its reported neuroprotective and cytotoxic properties. nih.govresearchgate.net Elucidating the molecular mechanisms behind its effects, such as its anti-inflammatory actions and interactions with peroxisome proliferator-activated receptors (PPARs), is crucial. oup.comnumberanalytics.com
Another major frontier for research is the interaction between this compound and the gut microbiota. oup.com This is a largely unexplored area, and preliminary findings that some bacteria, like Lactobacillus johnsonii, can utilize this compound suggest a complex relationship that could have implications for probiotics and health. frontiersin.org
Further research is also essential to advance the industrial and therapeutic applications of this compound. This includes exploring its use as a drug carrier or in combination with other therapeutic agents. nih.govresearchgate.net Continued research and development are needed to expand its role in creating sustainable products such as bio-based plastics and lubricants. techsciresearch.com In the field of genetic engineering, a primary goal is to overcome the natural biosynthetic limits to produce rapeseed with significantly higher this compound content for industrial use, potentially by expressing acyltransferase genes from other species, like Limnanthes alba, in rapeseed. frontiersin.orgocl-journal.org
Table 2: Key Future Research Priorities for this compound
| Research Area | Specific Focus | Rationale |
| Human Health & Biology | Verify cardiotoxicity in humans; investigate neuroprotective and cytotoxic effects. nih.govresearchgate.net | Resolve long-standing controversies and provide clear health guidance. |
| Molecular Mechanisms | Elucidate anti-inflammatory pathways and interactions with PPAR receptors. oup.comnumberanalytics.com | Understand the fundamental biological activity to harness potential benefits. |
| Gut Microbiome | Investigate the effect of this compound on gut microbiota composition and function. oup.comfrontiersin.org | Explore a novel and potentially significant aspect of its physiological impact. |
| Genetic Engineering | Increase this compound content beyond the ~66% theoretical limit in oilseeds. frontiersin.orgocl-journal.org | Meet industrial demand for high-purity, renewable feedstocks. |
| Agricultural Management | Identify sources of crop contamination and develop effective mitigation strategies. agindustries.org.ukwindows.net | Ensure crop purity for both food (LEAR) and industrial (HEAR) supply chains. |
| Analytical Chemistry | Develop and refine rapid analytical methods like Raman spectroscopy. researchgate.net | Improve efficiency and accuracy of quality control in the supply chain. |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying erucic acid in plant samples, and how do researchers validate their accuracy?
- Methodological Answer : Gas chromatography (GC) is widely used due to its precision in separating and quantifying fatty acids. Validation includes calibration with certified reference materials, repeated measurements to assess reproducibility (e.g., standard deviations reported in GC analyses ), and cross-validation with techniques like HPLC or mass spectrometry. For example, studies on Brassica species used GC to measure this compound content in single seeds, achieving a mean standard deviation of 0.17% for LEAR varieties .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Methodological Answer : Detailed documentation of solvent systems (e.g., hexane-isopropanol mixtures), extraction times, and temperature conditions is critical. Protocols should align with established methods, such as those outlined in the Journal of Agricultural and Food Chemistry, and include purity checks via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) . Replicability is enhanced by providing raw data and step-by-step protocols in supplementary materials .
Q. What statistical approaches are appropriate for analyzing variability in this compound content across plant populations?
- Methodological Answer : Descriptive statistics (mean, SD) and ANOVA are foundational for comparing groups. For field studies, non-parametric tests like Kruskal-Wallis may address non-normal distributions. Evidence from gene flow studies used linear regression (y = mx + b) to correlate this compound content with outcrossing rates, validated by nearest-neighbor interpolation and Rayleigh’s test for wind-direction analysis .
Advanced Research Questions
Q. How can conflicting data on this compound toxicity thresholds be resolved across in vitro and in vivo studies?
- Methodological Answer : Systematic reviews with meta-analysis should be conducted, adjusting for variables like species-specific metabolism, dosage units (e.g., % of diet vs. mg/kg), and study duration. Researchers must critically evaluate methodological limitations (e.g., cell line selection in vitro vs. whole-organism responses) and prioritize studies adhering to OECD guidelines for toxicity testing .
Q. What experimental designs minimize confounding factors in field studies assessing gene flow impacts on this compound levels?
- Methodological Answer : Randomized block designs with controlled isolation distances (e.g., 10–100 m between HEAR and LEAR plots) can reduce environmental variability. Wind patterns should be monitored continuously using anemometers, with data analyzed via Rayleigh’s test to identify predominant pollen dispersal directions . Hybridization rates are quantified using GC-based this compound thresholds (e.g., >25% indicates F1 hybrids) .
Q. How can computational models improve predictions of this compound biosynthesis regulation in novel transgenic crops?
- Methodological Answer : Genome-scale metabolic models (GEMs) integrating transcriptomic and proteomic data can identify rate-limiting enzymes (e.g., FAE1 elongase). Validation requires knockout mutants and HPLC-based fatty acid profiling. Researchers should reference existing models for Arabidopsis thaliana and adapt them to crop-specific pathways .
Q. What strategies address discrepancies in this compound oxidation kinetics reported in lipid peroxidation studies?
- Methodological Answer : Standardize experimental conditions (e.g., pH, temperature, oxidant concentration) and use electron paramagnetic resonance (EPR) to detect radical intermediates. Comparative studies should include positive controls (e.g., linoleic acid) and normalize results to double-bond positions in this compound’s structure .
Data Presentation and Interpretation
Table 1 : Example Data from this compound Hybridization Studies
| Hybrid Combination | Mean this compound (%) | Standard Deviation | Sample Size (Seeds) |
|---|---|---|---|
| Maalupus × Taurus (F1) | 33.6 | 3.08 | 500 |
| Marcantus × Taurus (F1) | 34.5 | 1.41 | 500 |
| Eraton × Taurus (F1) | 33.7 | 5.46 | 500 |
| Taurus (LEAR Control) | 0.11 | 0.17 | 500 |
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
